N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)14-8-9-16(23-2)17(12-14)24-15-6-3-4-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJRIIRPHVVIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: The initial step involves the preparation of the cyanocyclobutyl intermediate. This can be achieved by reacting cyclobutanone with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc chloride.
Attachment of the Cyclopentyloxy Group: The next step involves the introduction of the cyclopentyloxy group. This can be done by reacting the intermediate with cyclopentanol under acidic conditions to form the desired ether linkage.
Methoxylation and Benzamide Formation: Finally, the methoxy group is introduced via methylation of a hydroxyl group on the benzene ring, followed by the formation of the benzamide through an amide coupling reaction using N-methylbenzamide and appropriate coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a formyl or carboxyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-formyl-N-methylbenzamide.
Reduction: Products may include N-(1-Aminocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide.
Substitution: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-5-nitro-N-methylbenzamide.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide involves its interaction with molecular targets such as
Biological Activity
N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, including antitumor and antimicrobial activities, alongside relevant case studies and research findings.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.27 g/mol
- CAS Number : 915087-26-2
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound using various cancer cell lines. The following table summarizes the findings regarding its effectiveness against different types of cancer cells:
| Cell Line | Assay Type | IC50 (μM) | Notes |
|---|---|---|---|
| A549 (Lung) | 2D | 6.75 ± 0.19 | High activity observed |
| HCC827 (Lung) | 2D | 6.26 ± 0.33 | Significant potency compared to controls |
| NCI-H358 (Lung) | 2D | 6.48 ± 0.11 | Effective in both assays |
| MRC-5 (Fibroblast) | 2D | 3.11 ± 0.26 | Shows cytotoxicity at lower concentrations |
Research indicates that the compound exhibits a higher efficacy in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) models, suggesting that its activity may be influenced by the cellular environment .
The mechanism by which this compound exerts its antitumor effects appears to involve interaction with DNA, as indicated by studies showing binding within the minor groove of AT-DNA . This mode of action is critical for its potential as an antitumor agent, as it may disrupt normal cellular processes.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been tested for antimicrobial activity against common pathogens such as E. coli and S. aureus. The results demonstrate moderate antibacterial effects, which could be beneficial in developing new antimicrobial agents .
Case Studies
Several case studies have reported on the use of similar compounds with structural analogs to this compound:
- Study on Lung Cancer Cells : A study evaluating various compounds showed that those with similar structural features exhibited promising results against lung cancer cell lines, reinforcing the potential of this compound in oncology .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against S. aureus, demonstrating varying degrees of effectiveness, which supports further exploration into modifications that could enhance potency .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Cyanocyclobutyl vs.
- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs (e.g., compound 9) exhibit distinct biological targeting (e.g., enzyme inhibition) compared to benzamides, which are more common in catalysis .
Q & A
Q. What are the optimal synthetic routes for N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : React 3-cyclopentyloxy-4-methoxybenzoic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Couple the intermediate with 1-cyanocyclobutylamine in the presence of a base (e.g., triethylamine) to form the benzamide backbone .
- Step 3 : Introduce the methyl group via N-methylation using methyl iodide under inert atmosphere (argon/nitrogen) .
- Key Conditions :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Anhydrous DMF or THF | |
| Temperature | 0–5°C (Step 1); 25°C (Step 2) | |
| Purification | Column chromatography (silica gel, hexane:EtOAc) |
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Monitor reaction progress with a C18 column (UV detection at 254 nm) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; cyclopentyl protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₅N₂O₃: 357.18; observed: 357.2 ± 0.1) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the cyanocyclobutyl group be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Steric Control : Use bulky bases (e.g., DBU) to favor substitution at the less hindered position .
- Electronic Control : Activate the cyclobutane ring via electron-withdrawing groups (e.g., nitrile) to direct coupling .
- Case Study : In analogous compounds, coupling yields improved from 45% to 78% by replacing triethylamine with DBU .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects:
- Metabolic Profiling : Use liver microsomes to identify degradation products (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group) .
- Prodrug Modification : Introduce a hydrolyzable ester to the methoxy group to enhance stability .
- Target Engagement Assays : Confirm binding to the intended receptor using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict logP (2.1) and solubility (0.5 mg/mL), highlighting poor bioavailability due to high lipophilicity .
- Docking Studies : Use AutoDock Vina to identify critical interactions (e.g., hydrogen bonding between the cyanocyclobutyl group and Tyr-327 of the target enzyme) .
- Optimization Strategy : Introduce polar groups (e.g., hydroxyl) to the cyclopentyl moiety to improve solubility without sacrificing binding affinity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Methodological Answer : Discrepancies may arise from solvent choice or measurement techniques:
- Standardized Protocol : Use the shake-flask method with PBS (pH 7.4) and HPLC quantification .
- Case Example : A study reported solubility of 0.2 mg/mL in DMSO vs. 0.05 mg/mL in water; this aligns with the compound’s logP of 2.1, confirming its lipophilic nature .
Experimental Design for Biological Studies
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to measure protease inhibition (IC₅₀) .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ values normalized to controls .
- Off-Target Screening : Employ a kinase panel (e.g., Eurofins KinaseProfiler) to assess selectivity .
Structural and Mechanistic Insights
Q. What crystallographic data are available for related compounds, and how can they inform structural analysis?
- Methodological Answer :
- Analogous Structures : The crystal structure of N-cyclobutyl-4-methoxybenzamide (CCDC 1456787) reveals a planar benzamide core with dihedral angles of 5.2° between rings .
- Implications : The cyanocyclobutyl group may adopt a puckered conformation, reducing steric clash with the cyclopentyloxy moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
